

physical and chemical properties of Bromodimethylsulfonium Bromide

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Compound of Interest

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An In-depth Technical Guide to Bromodimethylsulfonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodimethylsulfonium bromide (BDMS), a versatile and highly reactive reagent, has carved a significant niche in modern organic synthesis. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and key applications, and an analysis of its reactivity. The information is curated to support researchers, scientists, and professionals in drug development in leveraging the full potential of this powerful synthetic tool.

Physical and Chemical Properties

Bromodimethylsulfonium bromide is a valuable reagent known for its role as a brominating agent and a catalyst in a multitude of organic transformations. A summary of its key physical and chemical identifiers is presented below.

Physical Properties

The physical characteristics of **Bromodimethylsulfonium Bromide** are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

Property	Value	Citations
Molecular Formula	C ₂ H ₆ Br ₂ S	[1][2][3][4][5]
Molecular Weight	221.94 g/mol	[1][2][3][4][5]
Appearance	Off-white to yellow or light orange solid/powder	[5]
Melting Point	91-95 °C	[3][5]
Solubility	Soluble in acetonitrile.	[6]
Stability	Moisture-sensitive.	[7]
Storage	Store at room temperature or -20°C.	[3][5]

Chemical Properties

Bromodimethylsulfonium bromide is a highly versatile reagent in organic synthesis, acting as a powerful methylating agent, an efficient brominating agent, and a catalyst for a wide array of reactions.[5] It is considered a convenient and safer alternative to molecular bromine.[8]

Key Chemical Attributes:

- **Electrophilic Nature:** Its strong electrophilic properties make it an effective methylating agent. [5]
- **Brominating Agent:** It serves as an efficient source of bromine for various transformations, including the synthesis of 9,10-dibromoanthracene.
- **Catalytic Activity:** BDMS catalyzes numerous organic reactions, often attributed to its ability to generate dry HBr in situ.
- **Versatile Reactivity:** It participates in nucleophilic substitution reactions, making it invaluable in the synthesis of complex organic molecules.[5] It can act as a source of bromonium ions, molecular bromine, nucleophilic bromide ions, or bromine radicals depending on the reaction conditions.[8]

Experimental Protocols

Detailed methodologies for the synthesis of **Bromodimethylsulfonium Bromide** and its application in a representative organic transformation are provided below.

Synthesis of Bromodimethylsulfonium Bromide

This protocol describes the preparation of **Bromodimethylsulfonium Bromide** from dimethyl sulfide and molecular bromine.

Materials:

- Dimethyl sulfide
- Molecular bromine
- Anhydrous solvent (e.g., carbon tetrachloride)

Procedure:

- In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve dimethyl sulfide in an anhydrous solvent and cool the solution to -30°C .
- Slowly add an equimolar amount of molecular bromine dropwise to the cooled solution with continuous stirring.
- The reaction mixture will form an orange compound, which may exist in an ionic form, $\text{Me}_2\text{S}^+\text{BrBr}^-$.
- The resulting product can be used directly in subsequent reactions or isolated, though it is often generated in situ for convenience and safety.

In-situ Generation: **Bromodimethylsulfonium bromide** can also be generated in situ from the reaction of dimethylsulfoxide (DMSO) and aqueous hydrobromic acid (HBr).^{[7][8]} This method is often preferred for its operational simplicity and for avoiding the handling of molecular bromine.

Representative Reaction: Michael Addition of Amines to Electron Deficient Alkenes

This protocol outlines the use of **Bromodimethylsulfonium Bromide** as a catalyst for the Michael addition of amines to electron-deficient alkenes.^[9]

Materials:

- Electron deficient alkene (e.g., α,β -unsaturated ester or ketone)
- Amine (aliphatic or benzylic)
- **Bromodimethylsulfonium bromide** (catalytic amount)
- Solvent (if not solvent-free)

Procedure:

- To a mixture of the electron-deficient alkene and the amine, add a catalytic amount of **Bromodimethylsulfonium bromide**.
- The reaction can often be carried out under solvent-free conditions at room temperature.
- Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC).
- The reaction is typically rapid, with aliphatic and benzylic amines undergoing conjugate addition within a short period to provide excellent yields of the corresponding β -amino compounds.^[9]

Spectroscopic Data

While a comprehensive public database of the spectra for **Bromodimethylsulfonium Bromide** is not readily available, the following sections describe the expected spectroscopic characteristics based on its molecular structure and the principles of spectroscopic analysis.

¹H NMR Spectroscopy

The ^1H NMR spectrum of **Bromodimethylsulfonium Bromide** is expected to be simple due to the symmetry of the molecule. The six protons on the two methyl groups are chemically equivalent.

- Expected Chemical Shift (δ): A single peak (singlet) is anticipated for the six equivalent methyl protons. The chemical shift would be downfield from that of dimethyl sulfide due to the deshielding effect of the positively charged sulfur atom and the attached bromine. For comparison, the protons in bromomethane (CH_3Br) appear at approximately 2.68 ppm.[\[10\]](#)

^{13}C NMR Spectroscopy

Similar to the ^1H NMR spectrum, the ^{13}C NMR spectrum is expected to show a single resonance for the two equivalent methyl carbons.

- Expected Chemical Shift (δ): The chemical shift for the methyl carbons will be influenced by the electronegativity of the adjacent positively charged sulfur and the bromine atom. For reference, the carbon in bromomethane (CH_3Br) has a chemical shift of about 10.2 ppm.[\[11\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **Bromodimethylsulfonium Bromide** would display characteristic absorptions for C-H bonds.

- Expected Absorptions:
 - C-H stretching: Around $2900\text{--}3000\text{ cm}^{-1}$ for the methyl groups.
 - C-H bending: Around 1450 cm^{-1} (asymmetric) and 1380 cm^{-1} (symmetric) for the methyl groups.
 - C-S stretching: This bond typically shows weak to medium absorptions in the $600\text{--}800\text{ cm}^{-1}$ region.

Mass Spectrometry

The mass spectrum of **Bromodimethylsulfonium Bromide** would be characterized by the isotopic pattern of bromine. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1

natural abundance.

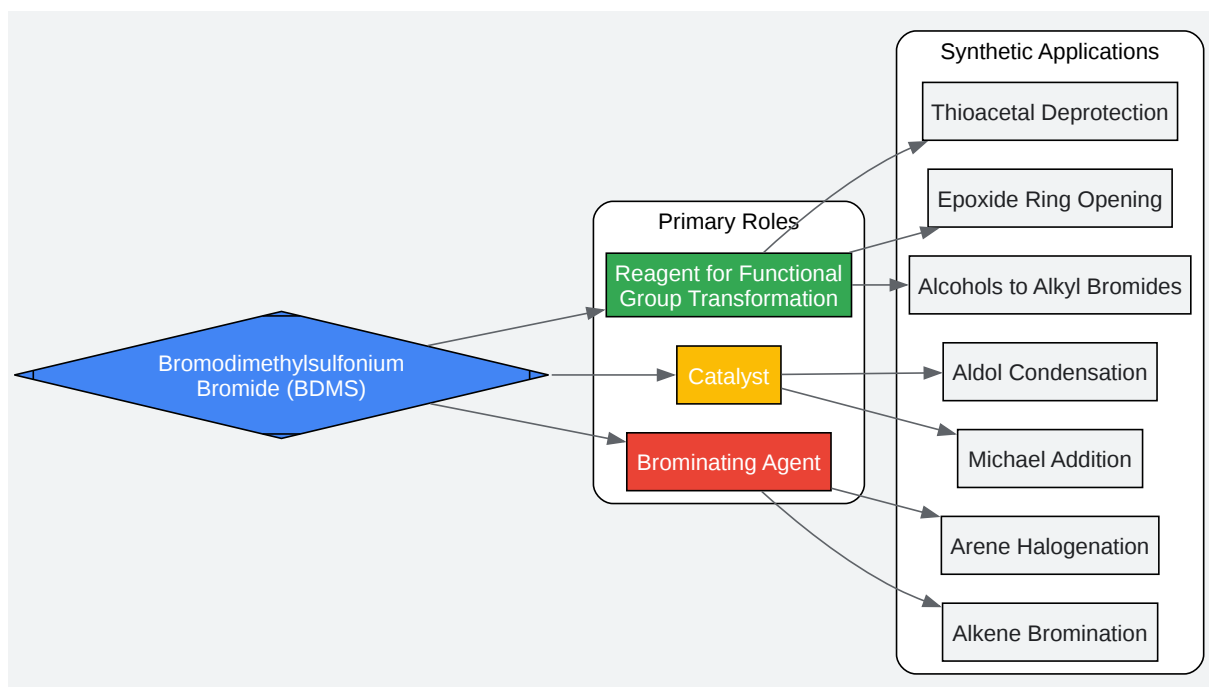
- Expected Fragmentation: The molecular ion peak would be expected to show a characteristic M, M+2, and M+4 pattern due to the presence of two bromine atoms. The primary fragmentation would likely involve the loss of a bromine atom or a methyl group.

Reactivity and Applications in Synthesis

Bromodimethylsulfonium bromide is a versatile reagent with a broad range of applications in organic synthesis. Its reactivity can be categorized into its roles as a brominating agent, a catalyst, and a reagent for various functional group transformations.

Logical Relationship of Reactivity

The following diagram illustrates the central role of **Bromodimethylsulfonium Bromide** in various synthetic transformations.

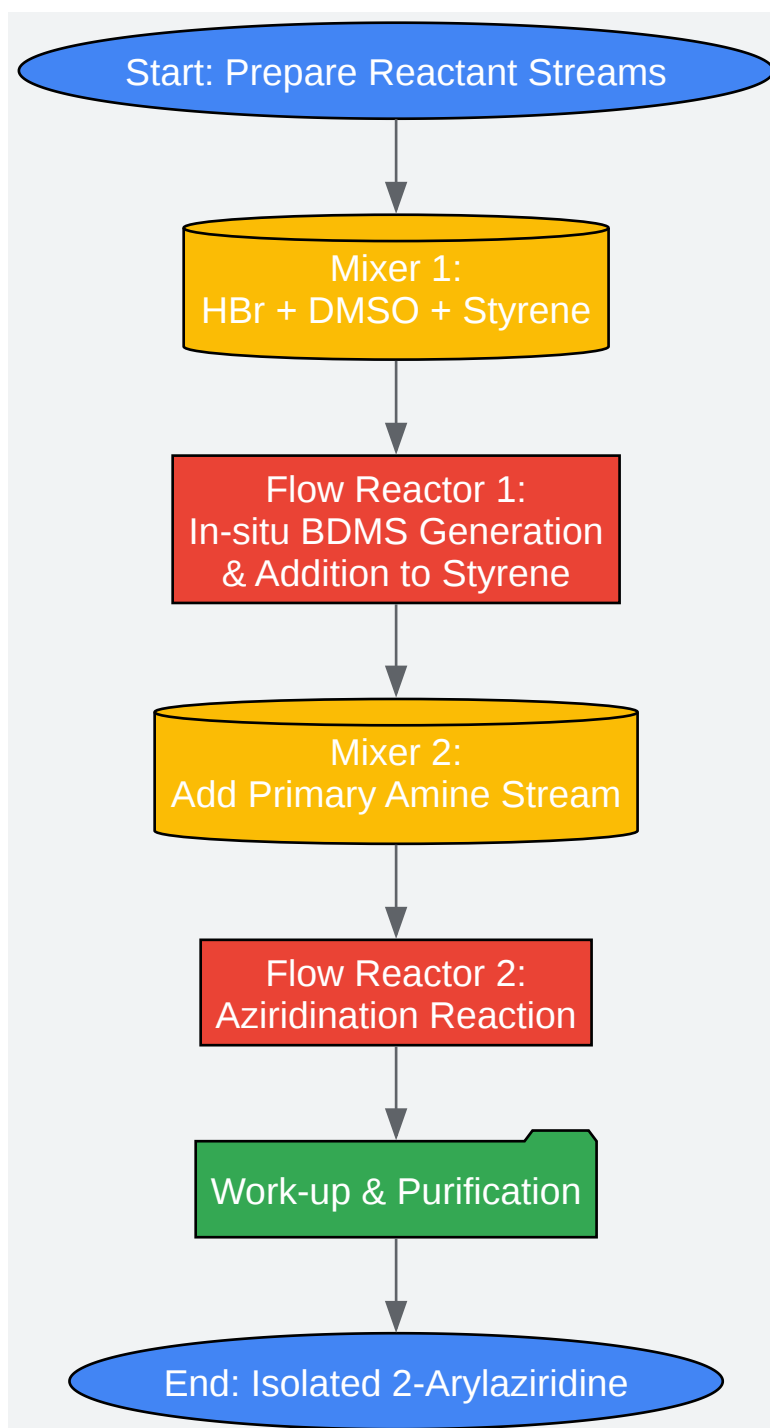


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Caption: Reactivity pathways of **Bromodimethylsulfonium Bromide**.

Experimental Workflow: Synthesis of 2-Arylaziridines

The following diagram outlines a continuous flow process for the synthesis of 2-arylaziridines, which involves the in-situ generation of **Bromodimethylsulfonium Bromide**.^[7]



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Caption: Workflow for continuous flow synthesis of 2-arylaziridines.

Safety and Handling

Bromodimethylsulfonium bromide is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is moisture-sensitive and should be stored in a dry environment. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Bromodimethylsulfonium bromide is a powerful and versatile reagent with broad applicability in organic synthesis. Its utility as a brominating agent, catalyst, and reagent for functional group transformations makes it an indispensable tool for chemists in research and industry. This guide provides a foundational understanding of its properties, synthesis, and applications, enabling researchers to effectively and safely incorporate this reagent into their synthetic strategies.

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